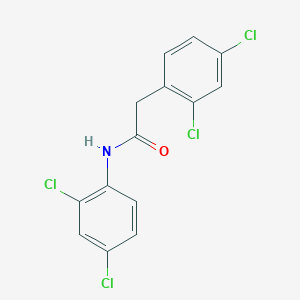

N,2-bis(2,4-dichlorophenyl)acetamide

Description

Properties

Molecular Formula |

C14H9Cl4NO |

|---|---|

Molecular Weight |

349g/mol |

IUPAC Name |

N,2-bis(2,4-dichlorophenyl)acetamide |

InChI |

InChI=1S/C14H9Cl4NO/c15-9-2-1-8(11(17)6-9)5-14(20)19-13-4-3-10(16)7-12(13)18/h1-4,6-7H,5H2,(H,19,20) |

InChI Key |

JVSRPUHYFGSOPP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: Alachlor and pretilachlor feature alkyl and alkoxy groups (e.g., methoxymethyl, propoxyethyl) that enhance solubility and soil mobility, critical for herbicidal action . The sulfonyl group in 2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide introduces strong electron-withdrawing effects, which may alter reactivity or binding affinity compared to the parent acetamide .

Crystallographic Behavior :

- The pyrazole-containing analog (C₁₉H₁₇Cl₂N₃O₂) forms dimers via N–H···O hydrogen bonds, with dihedral angles between aromatic rings influencing molecular packing . Similar interactions are expected in this compound, though steric effects from bulkier dichlorophenyl groups may reduce conformational flexibility.

Synthetic Pathways: The target compound can likely be synthesized via amide coupling, analogous to the method used for 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide, which employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dichloromethane .

Toxicological Considerations :

- Chloroacetanilide herbicides like alachlor inhibit protein synthesis in plant meristems . This compound may share this mechanism but could exhibit higher persistence due to reduced biodegradability from additional chlorine atoms.

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward method involves reacting 2,4-dichloroaniline with 2-(2,4-dichlorophenyl)acetyl chloride in anhydrous conditions. The acyl chloride is generated in situ from 2-(2,4-dichlorophenyl)acetic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A base such as pyridine or triethylamine neutralizes HCl byproducts.

-

Dissolve 2-(2,4-dichlorophenyl)acetic acid (10 mmol) in dry dichloromethane (50 mL).

-

Add SOCl₂ (12 mmol) dropwise under nitrogen at 0°C.

-

Stir at room temperature for 2 hours, then evaporate excess SOCl₂.

-

Dissolve the resultant acyl chloride in tetrahydrofuran (THF) and add 2,4-dichloroaniline (10 mmol) with pyridine (12 mmol).

-

Reflux for 6 hours, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane).

Optimization and Challenges

-

Solvent Choice: Tetrahydrofuran (THF) or dichloromethane ensures solubility of aromatic intermediates.

-

Byproduct Mitigation: Excess acyl chloride or amine leads to dimerization. Stoichiometric control is critical.

-

Purification: Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the product.

Coupling Reactions Using Activating Agents

Carbodiimide-Mediated Coupling

This compound can be synthesized via carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This method avoids handling reactive acyl chlorides.

-

Combine 2-(2,4-dichlorophenyl)acetic acid (10 mmol), 2,4-dichloroaniline (10 mmol), and EDCl (12 mmol) in dimethylformamide (DMF).

-

Add catalytic 4-dimethylaminopyridine (DMAP, 0.1 mmol).

-

Stir at 25°C for 12 hours, then pour into ice water.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Yield: 70–82% after recrystallization from ethanol/DMF.

Comparative Analysis of Methods

Key Findings:

-

EDCl coupling offers higher yields and purity but requires costly reagents.

-

Direct acylation is more scalable but necessitates careful handling of acyl chlorides.

Characterization and Quality Control

Spectroscopic Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.